Fmoc-D-methionine sulfone

Peptide Synthesis Post-Translational Modification Oxidative Stress

Methionine oxidation during SPPS yields uncontrolled Met/Met(O)/Met(O₂) mixtures, compromising peptide homogeneity and biological reproducibility. Fmoc-D-methionine sulfone provides a chemically irreversible solution: the sulfone group is permanently oxidized, while the D-configuration confers protease resistance. • Irreversible SO₂ state-no reduction during synthesis, cleavage, or storage • D-enantiomer (≥99% ee) ensures chiral purity and proteolytic stability • Fully compatible with standard Fmoc-SPPS protocols • ≥98% purity, white crystalline powder, available from 100 mg to 5 g

Molecular Formula C20H21NO6S
Molecular Weight 403,5 g/mole
CAS No. 1247791-23-6
Cat. No. B613485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-methionine sulfone
CAS1247791-23-6
Molecular FormulaC20H21NO6S
Molecular Weight403,5 g/mole
Structural Identifiers
SMILESCS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Methionine Sulfone Baseline Overview


Fmoc-D-methionine sulfone (Fmoc-D-Met(O₂)-OH, C₂₀H₂₁NO₆S, MW 403.45 g/mol) is a protected, irreversibly oxidized D-amino acid derivative that serves as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS) . The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) N-terminal protecting group compatible with standard SPPS protocols, a D-stereochemical configuration, and a methionine side chain in which the thioether sulfur is fully oxidized to the sulfone (SO₂) state . Unlike the sulfoxide analog, the sulfone moiety is chemically irreversible under both synthetic and biological conditions, making this compound the definitive choice when a stable, permanently oxidized methionine surrogate is required .

Workflow

Fmoc-SPPS requiring a stable, irreversibly oxidized D-methionine surrogate.

Selection Logic

Definitive building block when oxidation state must persist through synthesis and biological assay.

Use Context

D-peptide design for protease resistance, oxidative stress mimetics, and stable PTM analog studies.

Irreversible sulfone (SO₂) state; chemically distinct from the reducible sulfoxide.

Why Generic Substitution Fails


Generic substitution of Fmoc-D-methionine sulfone with Fmoc-D-methionine (unoxidized) or Fmoc-D-methionine sulfoxide introduces uncontrolled chemical variability that undermines peptide reproducibility and biological interpretation. Unoxidized methionine residues are highly susceptible to oxidation during both SPPS and final TFA-based acidolytic cleavage, generating heterogeneous mixtures of Met, Met(O), and Met(O₂) species [1]. Methionine sulfoxide, while oxidized, exists as a mixture of two diastereomers (S- and R-sulfoxide) and is chemically reversible via methionine sulfoxide reductases or treatment with reducing agents such as Bu₄NBr in TFA, precluding its use where a permanent oxidative modification is required [2]. The D-configuration further distinguishes this compound from the more common L-sulfone (CAS 163437-14-7), with distinct chromatographic retention, optical rotation, and potential biological recognition that cannot be obtained by simply oxidizing an L-methionine precursor . These differences directly impact peptide purity, aggregation behavior, HPLC purification, and experimental reproducibility.

Target
Fmoc-D-Met(O₂)-OH

Irreversible oxidation state persists through cleavage, purification, and biological assays.

vs.
Sulfoxide
Fmoc-D-Met(O)-OH

Diastereomeric mixture, reducible by Bu₄NBr/TFA during cleavage or by Msr enzymes in biological systems.

vs.
L-form
Fmoc-L-Met(O₂)-OH

Opposite enantiomer with distinct optical rotation and chiral HPLC retention; biological recognition may differ.

vs.
Unoxidized
Fmoc-D-Met-OH

Susceptible to uncontrolled oxidation during TFA cleavage, generating heterogeneous product mixtures.

Comparative Evidence


Oxidation State Irreversibility

The sulfone (Met(O₂)) oxidation state in Fmoc-D-methionine sulfone is chemically irreversible, whereas the sulfoxide (Met(O)) in Fmoc-D-methionine sulfoxide can be readily reduced back to the thioether. This irreversibility is documented across multiple independent sources as a fundamental chemical property [1]. In biological systems, methionine sulfoxide reductases (MsrA/MsrB) actively reduce Met(O) to Met, but cannot act on the sulfone, making the sulfone a permanent modification [1]. In synthetic chemistry, methionine sulfoxide can be reduced by Bu₄NBr in TFA within 5 minutes during Fmoc-based acidolytic deprotection, whereas the sulfone remains unaffected [2].

Oxidation State Irreversibility
Head-to-head
Irreversible (sulfone) vs. Reversible (sulfoxide)
Sulfoxide reduction: Bu₄NBr/TFA, ~5 min; Msr enzymes in vivo.
Guarantees oxidation state persistence through synthesis and biological assay.
Reported chemical binary; no mild reductant for sulfone known.
Peptide Synthesis Post-Translational Modification Oxidative Stress

RP-HPLC Retention Shift

A systematic proteomic study quantified the effect of methionine oxidation on reversed-phase HPLC retention. On average, oxidation of a single Met residue to methionine sulfoxide (Mso) decreased peptide retention by 2.37 Hydrophobicity Index units (% acetonitrile), while oxidation to methionine sulfone (Msn) decreased retention by 1.95 Hydrophobicity Index units [1]. This demonstrates that the sulfone and sulfoxide forms produce measurably distinct chromatographic behavior, with the sulfone being relatively more hydrophobic (less polar) than the sulfoxide. The magnitude of the shift is sequence-dependent, ranging from -9.1 to +0.4% acetonitrile for Mso, depending on the position of the oxidized residue within secondary structural elements interacting with the hydrophobic stationary phase [2].

RP-HPLC Retention Shift
Head-to-head
ΔHI = -1.95 (sulfone) vs. -2.37 (sulfoxide)
0.42 HI units more hydrophobic; sequence-dependent range reported.
Distinct elution profile precludes casual method substitution.
Proteomics study, Journal of Proteomics 2015.
Proteomics LC-MS Peptide Chromatography

Enantiomeric Optical Rotation

The D- and L-enantiomers of Fmoc-methionine sulfone exhibit opposite and quantifiably distinct specific optical rotations under identical measurement conditions. Fmoc-D-methionine sulfone (CAS 1247791-23-6) displays [a]D20 = +12 ± 3° (C=1 in DMF) , while Fmoc-L-methionine sulfone (CAS 163437-14-7) displays [a]D20 = -14 ± 2° (C=1% in DMF) . The difference of approximately 26° in specific rotation magnitude and the opposite sign provide a definitive, instrumentally verifiable identity check that distinguishes these two enantiomers. Additionally, on chiral stationary phase HPLC columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), Fmoc-protected amino acid derivatives follow a consistent elution order where the L-isomer elutes before the D-isomer [1].

Enantiomeric Optical Rotation
Head-to-head
D-form: [a]D20 = +12 ± 3° (C=1, DMF)
L-form: [a]D20 = -14 ± 2° (C=1%, DMF). L elutes before D on chiral HPLC.
Supports quantitative identity verification for correct enantiomer procurement.
Polarimetry at 20°C; specification review recommended.
Chiral Amino Acids Enantiomeric Purity Quality Control

Side Reaction Prevention During Synthesis

The solid-phase synthesis of methionine-containing peptides using Fmoc/tBu chemistry is inevitably accompanied by two stubborn acid-catalyzed side reactions during the final TFA-based cleavage step: oxidation of the thioether to methionine sulfoxide and S-alkylation (tert-butylation) to form sulfonium salt impurities [1]. A 2023 study by Nandhini et al. documented that these reactions are intrinsic to the Fmoc/tBu protection scheme and required the development of specialized cleavage cocktails (TFA-anisole-TMSCl-Me₂S-TIS with triphenyl phosphine) to suppress them [1]. By using Fmoc-D-methionine sulfone as the building block—where the sulfur is already fully oxidized to the sulfone—the oxidation side reaction is rendered chemically impossible because the sulfur atom cannot undergo further oxidation [2]. Additionally, the sulfone's electron-withdrawing character disfavors S-alkylation at the sulfur center, reducing the second major side reaction [2].

Side Reaction Prevention
Class-level
Pre-oxidized SO₂ state eliminates further oxidation during TFA cleavage.
May reduce S-alkylation via electron-withdrawing character. No direct quantitative comparison available.
May support simpler cleavage workflows for oxidation-sensitive sequences.
Class-level inference; impurity profile may vary per sequence. Data to verify.
Solid-Phase Peptide Synthesis Side Reaction Prevention Peptide Purity

Amyloid-β Peptide Oxidation Studies

Methionine oxidation at position 35 of the amyloid-β peptide (Aβ) has been shown to decrease peptide aggregation and toxicity in Alzheimer's disease models [1]. Rentier et al. (2015) selected the biologically relevant β-amyloid (1-40) peptide as a primary case study for their investigation of methionine oxidation in SPPS, highlighting that Met oxidation 'could decrease the aggregation and toxicity in Alzheimer's disease' [1]. The use of an Fmoc-methionine sulfone building block (such as Fmoc-D-Met(O₂)-OH for sequences requiring D-configuration) allows for the site-specific introduction of a permanently oxidized Met residue that cannot be enzymatically reduced during biological assays [2]. This is a critical advantage over the sulfoxide analog, which would be subject to reduction by methionine sulfoxide reductases present in cell culture and in vivo systems, confounding the interpretation of oxidation-dependent effects on aggregation kinetics and neurotoxicity [2].

Amyloid-β Peptide Oxidation Studies
Supporting evidence
Enables synthesis of Aβ analogs with non-reducible Met(O₂) modification.
Sulfoxide analog would be subject to Msr reduction in biological assays.
Supports aggregation studies requiring a locked oxidative modification.
Aβ(1-40) case study; model-response context. Quantitative aggregation differences not reported.
Alzheimer's Disease Amyloid-beta Protein Aggregation

Key Application Scenarios


Protease-Resistant D-Peptide Synthesis

In the development of peptide-based therapeutics requiring enhanced metabolic stability, incorporation of D-amino acids is a well-established strategy to confer resistance to endogenous proteases. When the target sequence also includes a methionine residue that must remain in a defined oxidation state, Fmoc-D-methionine sulfone simultaneously provides the D-configuration for protease resistance and the irreversible sulfone oxidation state to prevent uncontrolled oxidation during synthesis and storage . This dual functionality eliminates the need for post-synthetic oxidation steps and the attendant purification challenges, while ensuring that the oxidative modification is chemically locked and cannot revert during formulation or biological testing [1].

Oxidized Methionine Biomarker Generation

Methionine sulfone has been identified as a stable biomarker of oxidative damage to proteins because, unlike the sulfoxide, it is not subject to enzymatic reduction or further metabolism in vivo . Fmoc-D-methionine sulfone enables the precise synthesis of peptide epitopes carrying this permanent oxidative modification for use as calibration standards in LC-MS-based oxidative stress biomarker assays, or as immunogens for generating oxidation-specific antibodies. The distinct chromatographic retention of sulfone-containing peptides (ΔHI = -1.95 HI units vs. -2.37 for sulfoxide) [1] provides an additional analytical handle for method development and validation.

Solubility Enhancement in SPPS

The increased polarity conferred by the sulfone group relative to the unoxidized thioether can improve the solubility of aggregation-prone peptide sequences during solid-phase assembly, potentially enhancing coupling efficiency and crude purity . This is particularly relevant for peptides derived from amyloidogenic proteins, where on-resin aggregation is a well-documented cause of low synthetic yields. The irreversible nature of the sulfone modification ensures that the solubility advantage is maintained throughout the synthesis, cleavage, and purification workflow without risk of reduction back to the less polar thioether form [1].

Verified D-Enantiomeric Purity

For applications where the D-configuration is essential for biological function—such as D-peptide ligands for mirror-image phage display, D-protein synthesis for racemic crystallography, or D-amino acid-containing antimicrobial peptides—Fmoc-D-methionine sulfone provides a building block whose enantiomeric identity can be verified by its specific optical rotation (+12 ± 3° in DMF) and chromatographic behavior on chiral stationary phases where L-isomers elute before D-isomers [1]. The Sigma-Aldrich specification for the L-form (enantiomeric purity ≥99.0%) establishes the quality benchmark against which D-form lots can be assessed .

Application
Selection Property
Validation Focus
Protease-Resistant D-Peptide Synthesis
D-configuration with irreversible sulfone oxidation
Enantiomeric purity and oxidation-state stability review
Oxidized Methionine Biomarker Generation
Stable, non-reducible oxidative modification
LC-MS retention-shift and assay calibration context
Solubility Enhancement in SPPS
Increased polarity from sulfone group
On-resin aggregation and coupling-efficiency monitoring
Verified D-Enantiomeric Purity
Specific optical rotation and chiral HPLC behavior
Identity confirmation via polarimetry and chiral separation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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